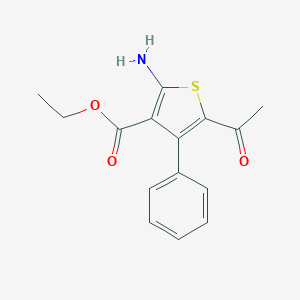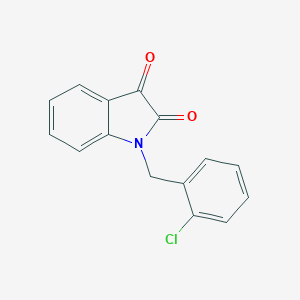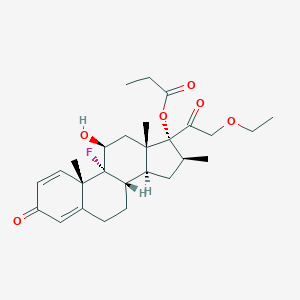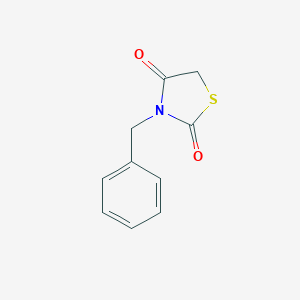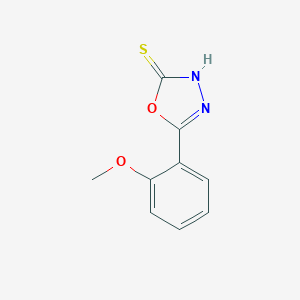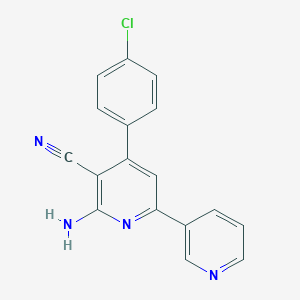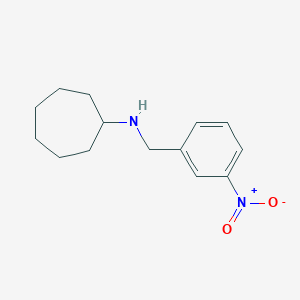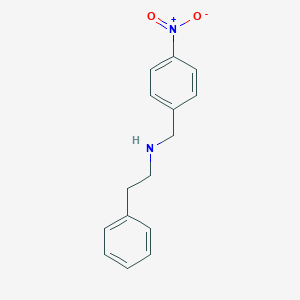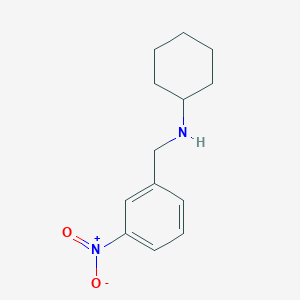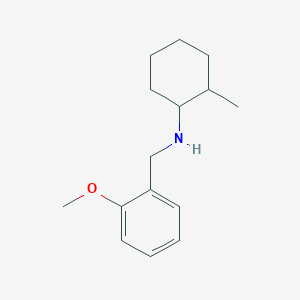
1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that belongs to the family of imidazolidines. This compound has gained interest in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells through the induction of apoptosis. It may also act by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemische Und Physiologische Effekte
1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have anticonvulsant effects by reducing the severity and frequency of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine in lab experiments is its potential as a chiral auxiliary in asymmetric synthesis. It has also shown promising results in reducing the growth of cancer cells. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for research on 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine. One direction is to further investigate its potential as a chiral auxiliary in asymmetric synthesis. Another direction is to explore its potential as an anticancer agent. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Finally, research is needed to determine the mechanism of action of this compound and to identify potential targets for its use in scientific research.
Synthesemethoden
The synthesis of 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine involves a multistep process. The first step involves the reaction of 2,6-dichlorobenzaldehyde with benzylamine to form 2,6-dichlorobenzylidenebenzylamine. The second step involves the reaction of 2,6-dichlorobenzylidenebenzylamine with benzylamine and formaldehyde to form 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine has potential applications in scientific research. It has been studied for its anticonvulsant, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. The compound has shown promising results in reducing the growth of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
307340-16-5 |
|---|---|
Produktname |
1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine |
Molekularformel |
C23H22Cl2N2 |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
1,3-dibenzyl-2-(2,6-dichlorophenyl)imidazolidine |
InChI |
InChI=1S/C23H22Cl2N2/c24-20-12-7-13-21(25)22(20)23-26(16-18-8-3-1-4-9-18)14-15-27(23)17-19-10-5-2-6-11-19/h1-13,23H,14-17H2 |
InChI-Schlüssel |
VMTMXKDQFALPCR-UHFFFAOYSA-N |
SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=C(C=CC=C3Cl)Cl)CC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=C(C=CC=C3Cl)Cl)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



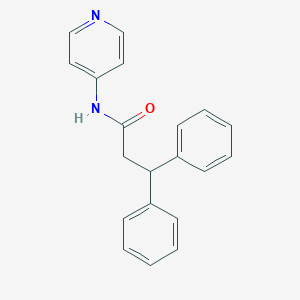
![5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B187411.png)
![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)
![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)
